molecular formula C10H15NO5 B1307760 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid CAS No. 876317-19-0

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

Cat. No. B1307760
M. Wt: 229.23 g/mol
InChI Key: CKYGSXRXTIKGAJ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a derivative of pyrrolidine carboxylic acid, which is a non-proteinogenic amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect the amine functionality. The Boc group can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl compounds involves various strategies, including the Hofmann rearrangement using trichloroisocyanuric acid

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized via the mixed anhydride method, showcases the compound's utility in chemical synthesis and crystal structure determination. This synthesis pathway confirms the compound's structure through X-ray diffraction, illustrating its potential in the development of new chemical entities and materials (Naveen et al., 2007).

Tert-butoxycarbonylation Reagent Development

The novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), offers a chemoselective, high-yield method for modifying acidic proton-containing substrates like phenols and amines. This development highlights the reagent's role in facilitating smoother chemical reactions under milder conditions, expanding the toolkit for synthesizing protected amino acids and intermediates (Saito et al., 2006).

Advancements in Amino Acid Derivative Synthesis

The base-induced dimerization of urethane-protected amino acid N-carboxanhydrides leading to 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs demonstrates a novel pathway for creating amino acid derivatives. This process, dependent on the nature of the base used, opens new avenues for synthesizing complex molecules from simpler amino acid units, potentially impacting peptide synthesis and pharmaceutical development (Leban & Colson, 1996).

Palladium-catalyzed Coupling

The successful palladium-catalyzed coupling of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with substituted arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates illustrates the compound's utility in facilitating cross-coupling reactions. This method allows for the construction of complex, functionalized molecules, indicating its importance in organic synthesis and drug discovery (Wustrow & Wise, 1991).

Enantioselective Synthesis

The asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively, highlight the application of tert-butoxycarbonyl-protected intermediates in producing optically pure compounds. These syntheses are crucial for the development of pharmaceuticals and biologically active compounds, showcasing the importance of this chemical group in modern organic synthesis (Xue et al., 2002).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399957
Record name 1-(tert-Butoxycarbonyl)-4-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

CAS RN

876317-19-0
Record name 1-(tert-Butoxycarbonyl)-4-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JT Kilbile, Y Tamboli, JD Shukla… - … Process Research & …, 2023 - ACS Publications
A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-l-prolinol (1) on the multi-gram scale is described. Two shortest possible routes have been …
Number of citations: 0 pubs.acs.org
BJ Littler, M Aizenberg, NB Ambhaikar… - … Process Research & …, 2015 - ACS Publications
The scale-up of a prototype HCV protease inhibitor (1) from gram scale in the laboratory to kilogram scale in the pilot plant is described. Key features of the optimization included the …
Number of citations: 14 pubs.acs.org
CA Van Huis, A Casimiro-Garcia, CF Bigge… - Bioorganic & medicinal …, 2009 - Elsevier
Aiming to improve upon previously disclosed Factor Xa inhibitors, a series of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides were explored with the intent of increasing the projected …
Number of citations: 25 www.sciencedirect.com

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